molecular formula C15H15Cl2N3O3S2 B2615198 2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide CAS No. 1795297-65-2

2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide

Cat. No.: B2615198
CAS No.: 1795297-65-2
M. Wt: 420.32
InChI Key: VDSBLWVXOFMYDR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C15H15Cl2N3O3S2 and its molecular weight is 420.32. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Green Metric Evaluation : The compound has been involved in the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, a significant intermediate in the production of Dexlansoprazole, used for treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. This study highlights the green metrics assessment of the synthesis process, indicating efficient and eco-friendly production methods (Gilbile, Bhavani, & Vyas, 2017).

  • Molecular Docking and Antimicrobial Activity : Another study focused on the synthesis of novel pyridine and fused pyridine derivatives, including the compound . These compounds exhibited antimicrobial and antioxidant activities, and molecular docking screenings were conducted towards GlcN-6-P synthase as the target protein (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

  • Antimalarial and COVID-19 Drug Research : In a study exploring antimalarial sulfonamides, this compound was investigated for its potential use as a COVID-19 drug. Computational calculations and molecular docking studies were conducted, highlighting its versatility in addressing contemporary health challenges (Fahim & Ismael, 2021).

  • Metabolic Pathway Analysis : Research on GDC-0449 (vismodegib), a Hedgehog signaling pathway inhibitor, involving this compound, revealed its metabolic pathways in rats and dogs. This study provided insights into the absorption, distribution, metabolism, and excretion of the compound, essential for drug development and safety assessment (Yue et al., 2011).

  • Antipsychotic Agent Development : A study synthesized heterocyclic analogues of this compound as potential antipsychotic agents. The research evaluated their binding to dopamine and serotonin receptors, providing insights into their potential therapeutic applications (Norman, Navas, Thompson, & Rigdon, 1996).

  • Insecticidal Assessment : The compound was used in the synthesis of heterocycles for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study demonstrates its potential application in agriculture and pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Properties

IUPAC Name

2,4-dichloro-N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S2/c1-2-25(22,23)20-6-5-12-13(8-20)24-15(18-12)19-14(21)10-4-3-9(16)7-11(10)17/h3-4,7H,2,5-6,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBLWVXOFMYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.